molecular formula C17H22N6O B2979228 N~6~-(3-methoxypropyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 887453-69-2

N~6~-(3-methoxypropyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2979228
CAS No.: 887453-69-2
M. Wt: 326.404
InChI Key: WMYNDPOJMQTCHB-UHFFFAOYSA-N
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Description

N⁶-(3-Methoxypropyl)-1-methyl-N⁴-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-methyl group at position 1, a 2-methylphenyl substituent at the N⁴ position, and a 3-methoxypropyl group at the N⁶ position. The structural features of this compound—such as the methoxypropyl side chain and methyl-substituted aromatic rings—suggest tailored hydrophobicity and hydrogen-bonding capabilities, which are critical for target engagement and pharmacokinetic properties.

Properties

IUPAC Name

6-N-(3-methoxypropyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-12-7-4-5-8-14(12)20-15-13-11-19-23(2)16(13)22-17(21-15)18-9-6-10-24-3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H2,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYNDPOJMQTCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~6~-(3-methoxypropyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific kinases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C17H22N6O
  • Molecular Weight : 326.4 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Notably, it has shown potential as an epidermal growth factor receptor (EGFR) inhibitor.

In Vitro Studies

Recent studies have demonstrated the anti-proliferative effects of this compound against various cancer cell lines:

  • A549 (Lung Cancer) : IC50 values suggest potent activity.
  • HCT-116 (Colorectal Cancer) : Similar potent effects were observed.

Table 1 summarizes the anti-proliferative activities of related compounds:

CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56

Mechanistic Insights

Flow cytometric analysis indicated that compound 12b induces apoptosis and arrests the cell cycle at the S and G2/M phases. It also significantly increases the BAX/Bcl-2 ratio, suggesting a shift towards pro-apoptotic signaling pathways.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity. For instance:

  • The presence of a methoxypropyl group at the N6 position appears to improve solubility and bioavailability.
  • Substituents at the N4 position can modulate kinase selectivity and potency.

Table 2 outlines various derivatives and their corresponding activities:

DerivativeN Position SubstituentActivity (IC50)
12a-NH2Moderate
12b-OCH3High

Clinical Relevance

In a study focusing on EGFR inhibitors, derivatives similar to this compound demonstrated significant promise as therapeutic agents for non-small cell lung cancer (NSCLC). The ability to selectively target mutant forms of EGFR presents a crucial advantage in treating resistant cancer types.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related analogs, highlighting key substituents, molecular weights, and solubility data where available:

Compound Name N⁴ Substituent N⁶ Substituent Molecular Formula Molecular Weight (g/mol) Solubility (pH 7.4)
N⁶-(3-Methoxypropyl)-1-methyl-N⁴-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (Target) 2-Methylphenyl 3-Methoxypropyl C₁₉H₂₄N₆O 352.44 Not reported
N⁴-(3,4-Dimethylphenyl)-N⁶-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3,4-Dimethylphenyl 3-Methoxypropyl C₂₃H₂₆N₆O 402.50 Not reported
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chloro-4-methylphenyl Ethyl C₁₅H₁₇ClN₆ 316.79 0.5 µg/mL
N⁴,N⁶-Bis(1-methylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 1-Methylethyl 1-Methylethyl C₁₇H₂₂N₆ 310.40 Not reported

Key Observations:

  • The 2-methylphenyl substituent at N⁴ in the target compound is less sterically hindered than the 3,4-dimethylphenyl group in , which may influence binding pocket accessibility.
  • The chloro-substituted analog has significantly lower molecular weight (316.79 vs. 352.44) but poorer aqueous solubility (0.5 µg/mL), suggesting halogenation trades hydrophobicity for potency.

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